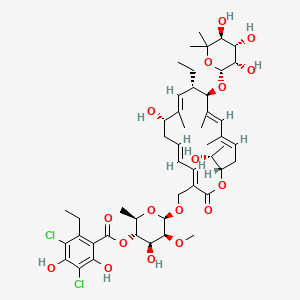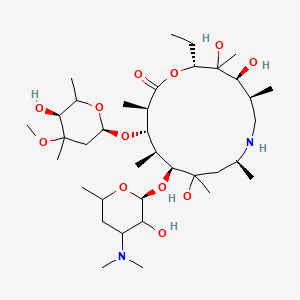
Lamotrigine Impurity 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lamotrigine Impurity 4, also known as Lamotrigine Impurity E , is an impurity standard of Lamotrigine . Lamotrigine is an antiepileptic medication used to treat various types of seizures and as a mood stabilizer in the treatment of bipolar disorder . It belongs to a class of drugs known as anticonvulsants or antiepileptic drugs (AEDs) .
Synthesis Analysis
The synthesis of Lamotrigine Impurity 4 involves complex chemical reactions. A study presents the initial attempt at introducing a magnetic molecularly imprinted polymer (MIP) designed specifically for lamotrigine with the purpose of functioning as a drug carrier . The magnetic MIP was synthesized from itaconic acid and ethylene .Chemical Reactions Analysis
The chemical reactions involving Lamotrigine Impurity 4 are complex and involve multiple steps. The influence of the critical method parameters (acetonitrile content, concentration of chaotropic agent, and pH of the water phase) on the set of selected critical method attributes is studied .Applications De Recherche Scientifique
Analytical Assays and Chromatography
Robust Optimization of Chaotropic Chromatography : Research by Čolović, Rmandić, and Malenović (2018) focused on optimizing chaotropic chromatography for the reliable analysis of lamotrigine and its impurities in tablets. They employed Box–Behnken design and Monte Carlo simulations to define the design space and select working points for acetonitrile content, chaotropic agent concentration, and pH levels. This robust method was validated for routine pharmaceutical analysis (Čolović, Rmandić, & Malenović, 2018).
Development of Spectrophotometric, TLC, and HPLC Methods : Youssef and Taha (2007) developed and validated three methods (spectrophotometric, TLC, and HPLC) for determining lamotrigine in the presence of its impurity, 2,3-dichlorobenzoic acid. These methods proved to be reliable, rapid, and selective for lamotrigine analysis (Youssef & Taha, 2007).
LC-MS/MS Method for Trace Analysis of Impurities : Carrier, Eckers, and Wolff (2008) developed an LC-MS/MS method using in-source fragmentation for trace analysis of a key synthetic impurity in lamotrigine. They achieved a detection limit of 25 ppb, highlighting the method's specificity and sensitivity (Carrier, Eckers, & Wolff, 2008).
Stability and Degradation Studies
Stability Indicating LC Method : Srinivasulu et al. (2009) developed a stability-indicating LC method for lamotrigine, identifying and separating its impurities and degradation products under various stress conditions. This method enhances the understanding of lamotrigine's stability and degradation pathways (Srinivasulu, Mukkanti, Reguri, & Srinivas, 2009).
Degradation Pathways under Advanced Treatment : Keen et al. (2014) studied lamotrigine's degradation under UV and ozone treatments, providing insights into the reaction kinetics and transformation pathways of lamotrigine and its impurities in environmental contexts (Keen, Ferrer, Thurman, & Linden, 2014).
Electrochemical Advanced Oxidation Studies : Meena and Ghatak (2022) presented the kinetics of lamotrigine degradation and mineralization using electrochemical advanced oxidation processes. This study is crucial for understanding lamotrigine's environmental impact and degradation kinetics (Meena & Ghatak, 2022).
Drug Monitoring and Analysis
High-Performance Liquid Chromatographic Method for Plasma/Serum Analysis : Croci et al. (2001) developed a high-performance liquid chromatographic method for analyzing lamotrigine in serum, enhancing therapeutic monitoring and avoiding toxicity (Croci, Salmaggi, de Grazia, & Bernardi, 2001).
Characterization of Drug-Specific T cells in Lamotrigine Hypersensitivity : Naisbitt et al. (2003) characterized the role of T cells in lamotrigine hypersensitivity, contributing to a deeper understanding of immune responses to lamotrigine and its impurities (Naisbitt et al., 2003).
Lamotrigine Distribution in Postmortem Cases : Levine, Jufer, and Smialek (2000) reported on the distribution of lamotrigine in postmortem cases, providing valuable data for forensic investigations and understanding the drug's distribution in the body (Levine, Jufer, & Smialek, 2000).
Safety And Hazards
Orientations Futures
Lamotrigine’s potential to modulate multiple neurotransmitters and ion channels in the CNS makes it a promising drug for treating various neurological disorders. As our understanding of its mechanism of action in the CNS continues to evolve, the potential for the drug to be used in new indications will also be explored .
Propriétés
Numéro CAS |
63985-85-9 |
|---|---|
Nom du produit |
Lamotrigine Impurity 4 |
Formule moléculaire |
C8H3Cl2NO |
Poids moléculaire |
200.03 |
Apparence |
Grey Solid |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
2,5-Dichlorobenzoyl Cyanide; 2,5-Dichlorophenylglyoxylonitrile; 2,5-Dichloro-α-oxo-benzeneacetonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



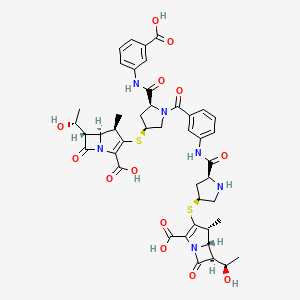
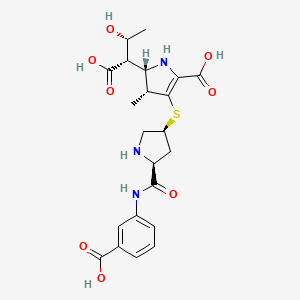
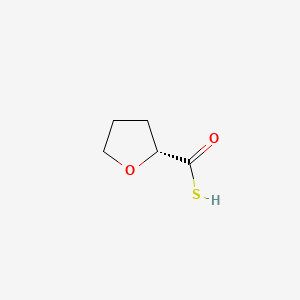
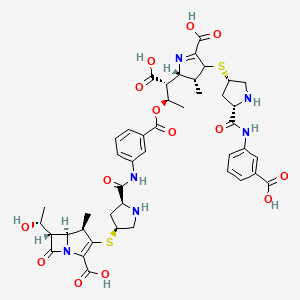
![1-[2-[[4-(Benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B601485.png)
